molecular formula C13H15F3N2 B12637566 5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile CAS No. 1146699-59-3

5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile

Cat. No.: B12637566
CAS No.: 1146699-59-3
M. Wt: 256.27 g/mol
InChI Key: HEXKSBHTYDTPFG-RWANSRKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl and phenylethyl groups in its structure contributes to its reactivity and stability, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile typically involves the reaction of 5,5,5-trifluoropentanitrile with (1R)-1-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction. The reaction mixture is stirred at a specific temperature, often around room temperature, for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5

Biological Activity

5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile (CAS #1146699-59-3) is a synthetic compound with a unique trifluoromethyl group and an amino functional group attached to a pentanenitrile backbone. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C13H15F3N2
  • Molecular Weight : 256.27 g/mol
  • Purity : 96%

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. The following sections detail its mechanisms of action, effects on various biological systems, and relevant case studies.

The trifluoromethyl group in this compound enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets. The amino group may contribute to receptor binding and modulation of signaling pathways.

Key Mechanisms:

  • Receptor Interaction : The compound may act as a ligand for various receptors, modulating their activity.
  • Neurotransmitter Modulation : Similar compounds have shown effects on neurotransmitter systems, suggesting potential applications in neuropharmacology.

1. Anticonvulsant Activity

Research has indicated that analogues of compounds similar to this compound exhibit significant anticonvulsant properties. In animal models, these compounds were effective in reducing seizure activity without major side effects such as alterations in heart rate or blood pressure .

2. Anesthetic Properties

Studies have shown that related trifluoro compounds can reduce the minimum alveolar concentration (MAC) of isoflurane, indicating potential anesthetic properties. This suggests that this compound might also possess similar anesthetic effects .

3. Anti-inflammatory Effects

Compounds with structural similarities have demonstrated anti-inflammatory properties. For instance, phenethyl isothiocyanate (PEITC) has been noted for its ability to inhibit inflammatory markers such as TNF and IL-1 . The potential for this compound to exhibit similar effects warrants further investigation.

Comparative Table of Biological Activities

Compound NameActivity TypeObserved EffectsReference
This compoundAnticonvulsantReduced seizure activity
Related Trifluoro CompoundsAnestheticReduced MAC of isoflurane
Phenethyl Isothiocyanate (PEITC)Anti-inflammatoryInhibition of TNF and IL-1

Properties

CAS No.

1146699-59-3

Molecular Formula

C13H15F3N2

Molecular Weight

256.27 g/mol

IUPAC Name

5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]pentanenitrile

InChI

InChI=1S/C13H15F3N2/c1-10(11-5-3-2-4-6-11)18-12(9-17)7-8-13(14,15)16/h2-6,10,12,18H,7-8H2,1H3/t10-,12?/m1/s1

InChI Key

HEXKSBHTYDTPFG-RWANSRKNSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(CCC(F)(F)F)C#N

Canonical SMILES

CC(C1=CC=CC=C1)NC(CCC(F)(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.